2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Overview

Description

“2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that related compounds, such as “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate”, are known to be important in aryne chemistry2.

Synthesis Analysis

The synthesis of related compounds, such as “Phenyl trifluoromethanesulfonate”, has been achieved by the reaction of phenol with fluorosulphonic anhydride3. However, the specific synthesis process for “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is not readily available in the searched resources.

Molecular Structure Analysis

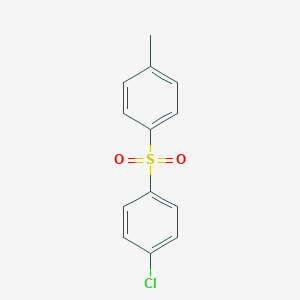

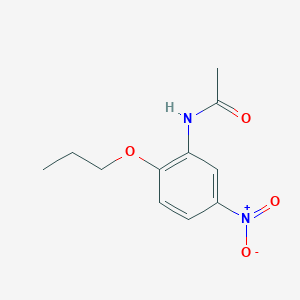

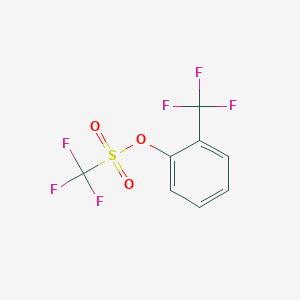

The molecular structure of “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is not explicitly provided in the searched resources. However, its molecular formula is reported to be C8H4F6O3S1.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate”. However, related compounds like “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” are not explicitly provided in the searched resources. However, related compounds like “2-(Trimethylsilyl)phenyl trifluoromethanesulfonate” have a refractive index of n20/D 1.456 (lit.), a boiling point of 70 °C/2 mmHg (lit.), and a density of 1.229 g/mL at 25 °C (lit.)4.Scientific Research Applications

Catalyst and Reagent in Organic Synthesis

Catalysis in Acylation Reactions : Scandium trifluoromethanesulfonate, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been found to be an extremely active Lewis acid catalyst for the acylation of alcohols and esterification of alcohols by carboxylic acids. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Precursors for Organic Reactions : The compound has been utilized in the efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, an important entity in organic synthesis (Bronner & Garg, 2009).

Applications in Chemical Transformations

Use in Vinyl and Aryl Triflates Synthesis : The increasing use of vinyl and aryl trifluoromethanesulfonates (triflates) is due to their facile preparation from carbonyl compounds and phenols. These compounds undergo various important chemical transformations, including cross-coupling reactions and carbon monoxide insertion (Ritter, 1993).

Electrophilic Activation and Radical Reactions : Trifluoromethanesulfonic anhydride, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has seen widespread use for electrophilic activation and radical trifluoromethylation reactions, demonstrating its versatility and potential in organic synthesis (Qin, Cheng, & Jiao, 2022).

Miscellaneous Applications

Nucleophilic Cyclisations : Trifluoromethanesulfonic (triflic) acid has been an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, demonstrating the utility of triflates in facilitating efficient formation of polycyclic systems (Haskins & Knight, 2002).

Fuel Cell Technology : 2-Sulfoethylammonium Trifluoromethanesulfonate, a compound structurally related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been investigated for its use as a proton-conducting ionic liquid in high-temperature PEM fuel cells (Wippermann et al., 2016).

Safety And Hazards

Specific safety and hazard information for “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is not readily available in the searched resources. However, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed5.

Future Directions

The future directions for “2-(Trifluoromethyl)phenyl trifluoromethanesulfonate” are not explicitly mentioned in the searched resources. However, related compounds like “2,2,2-Trifluoroethyl trifluoromethanesulfonate” have been used in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nirophenylalanines6.

Please note that this analysis is based on the information available from the searched resources and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZFQGLSLLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445506 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

CAS RN |

199188-29-9 | |

| Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)